molecular formula C15H9Cl4NO B4881187 (E)-3-(2-CHLOROPHENYL)-N-(2,4,5-TRICHLOROPHENYL)-2-PROPENAMIDE

(E)-3-(2-CHLOROPHENYL)-N-(2,4,5-TRICHLOROPHENYL)-2-PROPENAMIDE

Cat. No.: B4881187
M. Wt: 361.0 g/mol
InChI Key: WELYRAOJCPWHPZ-AATRIKPKSA-N
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Description

(E)-3-(2-CHLOROPHENYL)-N-(2,4,5-TRICHLOROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group substituted with chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-CHLOROPHENYL)-N-(2,4,5-TRICHLOROPHENYL)-2-PROPENAMIDE typically involves the reaction of 2-chlorobenzaldehyde with 2,4,5-trichloroaniline in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired propenamide product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-CHLOROPHENYL)-N-(2,4,5-TRICHLOROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

(E)-3-(2-CHLOROPHENYL)-N-(2,4,5-TRICHLOROPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(2-CHLOROPHENYL)-N-(2,4,5-TRICHLOROPHENYL)-2-PROPENAMIDE involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-BROMOPHENYL)-N-(2,4,5-TRICHLOROPHENYL)-2-PROPENAMIDE
  • (E)-3-(2-FLUOROPHENYL)-N-(2,4,5-TRICHLOROPHENYL)-2-PROPENAMIDE
  • (E)-3-(2-METHOXYPHENYL)-N-(2,4,5-TRICHLOROPHENYL)-2-PROPENAMIDE

Uniqueness

(E)-3-(2-CHLOROPHENYL)-N-(2,4,5-TRICHLOROPHENYL)-2-PROPENAMIDE is unique due to its specific substitution pattern and the presence of multiple chlorine atoms This gives it distinct chemical and physical properties compared to similar compounds

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl4NO/c16-10-4-2-1-3-9(10)5-6-15(21)20-14-8-12(18)11(17)7-13(14)19/h1-8H,(H,20,21)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELYRAOJCPWHPZ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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